Pentafluorobenzaldehyde

描述

Significance of Pentafluorobenzaldehyde within Organofluorine Chemistry Research

The field of organofluorine chemistry has expanded rapidly, driven by the unique properties that fluorine atoms impart to organic molecules, such as enhanced thermal stability, metabolic stability, and lipophilicity. core.ac.uknih.gov Within this context, this compound serves as a crucial synthon. The presence of five fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, a mode of reactivity that is difficult to achieve with standard benzene (B151609) derivatives. core.ac.uk This allows for the strategic introduction of various functional groups onto the aromatic core.

Furthermore, the aldehyde functional group provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. rsc.org This dual reactivity makes this compound a versatile platform for constructing complex fluorinated molecules. researchgate.net Its utility is demonstrated in the synthesis of fluorinated polymers, pharmaceuticals, and advanced materials. chemimpex.comsigmaaldrich.com The electron-withdrawing pentafluorophenyl group can also be used to stabilize reactive intermediates and fine-tune the electronic properties of larger molecular systems. acs.org

Historical Context of this compound Synthesis and Early Research

The first synthesis of this compound was reported over 50 years ago. researchgate.net Early methods for its preparation involved the reaction of pentafluorophenylmagnesium halides or pentafluorophenyllithium with formylating agents like ethyl orthoformate or N-methylformanilide. chemicalbook.com Another route involved the reduction of pentafluorobenzonitrile (B1630612) using anhydrous stannous chloride. chemicalbook.com

A significant portion of early research focused on exploring the fundamental reactivity of this compound. Studies from the late 1960s detailed its conversion into a variety of derivatives through reactions at the carbonyl group, such as the formation of pentafluorostilbene, pentafluorocinnamic acid, an azine, an oxime, and various acetals. rsc.org Concurrently, researchers investigated the nucleophilic substitution of the fluorine atoms, demonstrating that reagents like dimethylamine, sodium hydrogen sulfide, sodium thiophenoxide, and sodium methoxide (B1231860) could displace one or more fluorine atoms, typically at the para position. core.ac.ukrsc.org These foundational studies laid the groundwork for the compound's subsequent application in more complex synthetic endeavors.

Contemporary Research Trends and Future Directions for this compound

Current research continues to leverage the unique reactivity of this compound in innovative ways. A major area of focus is its use in the synthesis of complex heterocyclic systems and macrocycles. For example, it is a key reactant in the synthesis of meso-aryl substituted researchgate.nethexaphyrins and other porphyrinoids. sigmaaldrich.comsigmaaldrich.commdpi.comsigmaaldrich.com The electron-withdrawing nature of the pentafluorophenyl group is often exploited to stabilize the resulting macrocyclic structures. acs.org

Researchers are also developing more efficient and environmentally friendly synthetic methods utilizing this compound. This includes solvent-free and catalyst-free reactions for creating diverse fluorinated derivatives. mdpi.com Another trend is its application as a derivatizing agent in analytical chemistry, for instance, in the sensitive detection of primary amines in environmental samples. sigmaaldrich.comacs.org

Future directions are likely to focus on expanding the scope of its applications in materials science and medicinal chemistry. The development of novel fluorinated polymers with enhanced properties, synthesized from this compound, is an active area of investigation. sigmaaldrich.com In medicinal chemistry, the pentafluorophenyl scaffold is a valuable pharmacophore, and new synthetic methodologies using this compound will facilitate the creation of novel drug candidates. core.ac.uk The exploration of its role in the synthesis of N-heterocyclic carbene (NHC) adducts and other organocatalysts also presents a promising avenue for future research. mdpi.com

Interdisciplinary Relevance of this compound in Advanced Materials and Biological Sciences

The influence of this compound extends beyond traditional organic synthesis into interdisciplinary fields. In materials science , it is a crucial building block for high-performance fluorinated polymers. chemimpex.comsigmaaldrich.com These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical properties, making them suitable for advanced applications. chemimpex.com It has been used in the synthesis of polyfluorohydroxyacridines, which, along with their metal complexes, are being investigated as new materials for solid-state emitting systems. acs.org

In the biological sciences , this compound and its derivatives are of significant interest. The incorporation of the pentafluorophenyl group can enhance the bioactivity and metabolic stability of pharmaceutical compounds. chemimpex.com It serves as a key intermediate in the synthesis of fluorinated drugs. chemimpex.com Furthermore, its reactivity is utilized in bioconjugation and labeling. For example, it has been used to create functionalized porphyrins for applications like photodynamic therapy (PDT). researchgate.netresearchgate.net Its use as a derivatization reagent also aids in the analysis of biological samples. sigmaaldrich.com The ability to synthesize complex molecules like N-confused porphyrins using this compound opens up possibilities for creating new therapeutic and diagnostic agents. acs.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇HF₅O | fluorochem.co.ukchemeo.com |

| Molecular Weight | 196.07 g/mol | chemeo.comsigmaaldrich.com |

| Melting Point | 24-28 °C | chemicalbook.comfluorochem.co.uksigmaaldrich.com |

| Boiling Point | 164-166 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.588 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.45 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 77 °C (closed cup) | fluorochem.co.uksigmaaldrich.com |

| Solubility in Water | Sparingly soluble (0.027 g/L at 25°C) | chemicalbook.com |

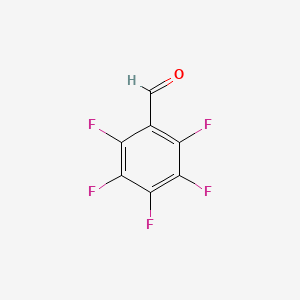

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4,5,6-pentafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXCFMJTJYCLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022101 | |

| Record name | Pentafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-37-2 | |

| Record name | Pentafluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YIE3JZ4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Strategies and Methodologies for Pentafluorobenzaldehyde

Established Synthetic Pathways to Pentafluorobenzaldehyde and Precursors

The synthesis of this compound has traditionally relied on robust and well-documented chemical reactions. These methods, primarily involving Grignard reagents and the hydrolysis of nitriles, have been fundamental in making this compound available for broader applications in research and industry.

Grignard Reagent-Mediated Approaches to this compound

One of the primary methods for synthesizing this compound involves the use of a Grignard reagent. This approach centers on the reaction of a pentafluorophenylmagnesium halide (bromide, iodide, or chloride) with a suitable formylating agent. chemicalbook.com The Grignard reagent, essentially a nucleophilic source of the pentafluorophenyl group, attacks the electrophilic carbon of the formylating agent.

Common formylating agents used in this context include ethyl orthoformate and N-methylformanilide. chemicalbook.com Higher yields have reportedly been achieved when using N-methylformanilide. chemicalbook.com The reaction with pentafluorophenyllithium, a related organometallic reagent, also yields this compound. chemicalbook.com This method provides a direct route to the aldehyde from a pentafluorophenyl precursor. Another example involves the synthesis of bis(2,4,5-trifluorophenyl)methanone, where a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene (B152817) is reacted with 2,4,5-trifluorobenzaldehyde, followed by oxidation of the resulting alcohol. sigmaaldrich.com

Table 1: Grignard Reagent-Based Synthesis of this compound

| Precursor | Reagent | Product | Reported Yield |

|---|---|---|---|

| Pentafluorophenylmagnesium bromide/iodide/chloride | Ethyl orthoformate | This compound | - |

| Pentafluorophenylmagnesium bromide/iodide/chloride | N-methylformanilide | This compound | Higher yields reported chemicalbook.com |

Nitrile Hydrolysis Routes for this compound Synthesis

An alternative established pathway to this compound begins with pentafluorobenzonitrile (B1630612). One specific method involves the reduction and subsequent hydrolysis of the nitrile. This is achieved by reacting pentafluorobenzonitrile with anhydrous tin(II) chloride (SnCl₂) in an ethereal solution of hydrogen chloride (HCl). The reaction proceeds through an intermediate which is then hydrolyzed to afford the final aldehyde product, with reported yields around 62%. chemicalbook.com

Another approach involves the direct reduction of the nitrile. A patented method describes the use of a nickel-aluminum alloy as a catalyst in the presence of formic acid and water. google.com This process reduces the pentafluorobenzonitrile directly to this compound in a single step, which can simplify the reaction procedure and reduce waste generation. google.com The reaction is typically carried out at elevated temperatures, between 60-105 °C. google.com The hydrolysis of nitriles, in general, can be performed under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comlibretexts.orgchemistrysteps.com

Novel and Green Synthesis Techniques for this compound

In response to the growing demand for more sustainable and efficient chemical processes, novel synthesis techniques for this compound are being explored. These methods focus on the use of advanced catalytic systems and process technologies like flow chemistry.

Catalytic Systems for this compound Production

Modern synthetic chemistry is increasingly turning to catalysis to improve efficiency and reduce environmental impact. In the context of this compound synthesis, catalytic reduction of pentafluorobenzonitrile represents a significant advancement. A notable example is a patented method that employs a nickel-aluminum alloy catalyst along with formic acid and water to directly reduce the nitrile to the aldehyde. google.com This one-step method is presented as an environmentally conscious alternative by reducing reaction steps and waste. google.com The reaction conditions can be optimized, with preferable temperatures ranging from 85-95 °C. google.com

Furthermore, the use of microwave-assisted synthesis has been shown to be an eco-sustainable method for producing related compounds like 5,10,15,20-tetrakis-pentafluorophenyl porphyrin (H₂TPFPP), which is synthesized from the condensation of pyrrole (B145914) and this compound. mdpi.com This suggests that microwave heating could be a viable green chemistry tool for the synthesis of this compound itself, potentially reducing reaction times and energy consumption.

Table 2: Catalytic Synthesis of this compound

| Precursor | Catalytic System | Reagents | Temperature | Benefit |

|---|---|---|---|---|

| Pentafluorobenzonitrile | Nickel-aluminum alloy | Formic acid, Water | 60-105 °C | One-step reduction, reduced waste google.com |

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. The application of flow chemistry has been explored for reactions involving this compound. For instance, the formation of a benzopyridooxazine derivative from precursors including this compound was successfully monitored in a microfluidic device, demonstrating the feasibility of using flow systems for reactions with this compound. core.ac.uk While this example does not describe the synthesis of the aldehyde itself, it highlights the compatibility of this compound with continuous flow technology. The principles of flow chemistry could be applied to its synthesis, for example, in the controlled addition of reagents during Grignard reactions or nitrile reductions, potentially leading to higher yields and safer operation.

Asymmetric Synthesis Involving this compound as a Chiral Building Block

This compound serves as a valuable starting material, or chiral building block, in asymmetric synthesis to create complex molecules with specific three-dimensional arrangements. Its electron-deficient aromatic ring influences the reactivity of the aldehyde group, making it a useful component in stereoselective reactions.

One prominent application is in asymmetric "allyl"boration. The reaction of this compound with various α-pinene-based "allyl"boranes results in the formation of homoallylic alcohols with high diastereomeric and enantiomeric excess. researchgate.net These chiral alcohols are versatile intermediates that can be further converted into other valuable molecules, such as δ-lactones. researchgate.net

Another example involves its reaction with a Nickel(II) complex of a Schiff base derived from glycine (B1666218) and (S)-2-[N-(benzylprolyl)amino]benzophenone. researcher.life Depending on the reaction conditions, this process can yield various diastereo- and enantiomerically pure amino acids, such as β-(pentafluorophenyl)serine derivatives. researcher.life This demonstrates the utility of this compound in the asymmetric synthesis of non-proteinogenic amino acids.

Furthermore, enzymatic catalysis has been employed for asymmetric transformations. The use of a ketoreductase isolated from the cyanobacterium Synechococcus sp. has been reported for the asymmetric synthesis of chiral alcohols using this compound as a substrate. sigmaaldrich.com This biocatalytic approach offers a green and highly selective method for producing enantiopure alcohols.

Table 3: Examples of Asymmetric Synthesis Using this compound

| Reaction Type | Chiral Auxiliary/Catalyst | Product Type | Key Feature |

|---|---|---|---|

| Asymmetric "allyl"boration | α-Pinene based "allyl"boranes | Chiral homoallylic alcohols | High diastereo- and enantiomeric excess researchgate.net |

| Amino acid synthesis | Ni(II) complex of a glycine Schiff base | Enantiomerically pure β-aryl serine derivatives | Diastereo- and enantioselective researcher.life |

Mechanistic Investigations of this compound Formation Reactions

The synthesis of this compound is not merely a procedural exercise but a study in the nuanced reactivity of electron-deficient aromatic systems. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and overcoming the challenges posed by the heavily fluorinated ring. Key formation reactions include the oxidation of the corresponding benzyl (B1604629) alcohol and the introduction of a formyl group onto the pentafluorobenzene (B134492) ring, each proceeding through distinct mechanistic pathways.

Oxidation of Pentafluorobenzyl Alcohol

The oxidation of pentafluorobenzyl alcohol to this compound is a direct and efficient synthetic route. The mechanism of this transformation is highly dependent on the chosen oxidizing agent and system.

A. Mediator-Assisted Electrochemical Oxidation

Indirect electrochemical oxidation provides a controlled and often highly selective method for this conversion. This process utilizes a mediator that is electrochemically oxidized at an anode to generate a high-valent species, which then acts as the chemical oxidant for the alcohol. Halogen-based mediators are commonly employed.

For instance, in a (Br)⁺-mediated electrolysis, bromide ions (Br⁻) are oxidized at the anode. The anodic behavior is characterized by two oxidation waves, leading to the formation of Br₂ and subsequently (Br)⁺ species. oup.com These electro-generated positive bromine species are the active oxidants that convert pentafluorobenzyl alcohol to the aldehyde. oup.com The reaction can be slow, but it efficiently produces this compound without significant over-oxidation to the carboxylic acid. oup.com Similarly, systems using bromate (B103136) (BrO₃⁻) or periodate (B1199274) (IO₄⁻) as mediators in biphasic media have been developed. abechem.comiscientific.org In these systems, a radical species is generated that reacts at the aqueous-organic interface to oxidize the alcohol. abechem.com

The general mechanism can be summarized as:

Electrochemical Step: The mediator (e.g., Br⁻) is oxidized at the anode to form an active oxidizing species (e.g., (Br)⁺).

Chemical Step: The activated mediator oxidizes the pentafluorobenzyl alcohol to this compound, while the mediator itself is reduced back to its initial state.

Regeneration: The reduced mediator can be re-oxidized at the anode, allowing it to act catalytically.

B. TEMPO-Mediated Oxidation

The use of the stable nitroxyl (B88944) radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is a powerful method for the selective oxidation of alcohols. The mechanism involves the oxidation of TEMPO to the highly electrophilic N-oxoammonium ion (TEMPO⁺), which is the true oxidizing agent.

The catalytic cycle, often involving a co-catalyst like copper or a secondary oxidant, proceeds as follows:

Oxidation of TEMPO: TEMPO is oxidized to the TEMPO⁺ cation. This can be achieved electrochemically or by a stoichiometric oxidant.

Alcohol Oxidation: The alcohol attacks the TEMPO⁺ ion. In a subsequent step, a base removes a proton from the alcohol moiety, leading to the formation of the aldehyde, and TEMPO is reduced to its hydroxylamine (B1172632) form (TEMPO-H).

Regeneration of TEMPO: The hydroxylamine is re-oxidized back to the TEMPO radical to complete the catalytic cycle.

In systems using a copper(I)/TEMPO catalyst with air as the terminal oxidant, the mechanism involves the formation of a Cu(II)-alkoxide intermediate. acs.org This complex reacts with TEMPO in a homolytic mechanism to yield the aldehyde, Cu(I), and TEMPO-H. The Cu(I) is then re-oxidized to Cu(II) by oxygen, continuing the cycle. acs.org

| Alcohol Substrate | Mediator/Catalyst System | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Potassium Periodate | Electrochemical | 98 | iscientific.org |

| Benzyl Alcohol | Sodium Bromate | Electrochemical | 97 | abechem.com |

| Pentafluorobenzyl Alcohol | (Br)⁺ | Electrochemical | Not specified, but noted as efficient | oup.com |

| Benzyl Alcohol | MIL-101(Fe)/TEMPO-IsoNTA | O₂ | >99 | nih.gov |

| 4-Chlorobenzyl alcohol | CuBr/bpy/TEMPO | Air | Not specified, but noted as effective | acs.org |

Formylation of Pentafluorobenzene Derivatives

Introducing a formyl (-CHO) group directly onto the pentafluorinated ring is another major synthetic strategy. Due to the ring's strong deactivation by the five fluorine atoms, standard electrophilic aromatic substitution methods are often ineffective. numberanalytics.comnih.gov Therefore, mechanistic strategies are adapted to overcome this high activation barrier.

A. Formylation via Organometallic Intermediates

A highly effective and common method involves the generation of a potent nucleophile from pentafluorobenzene, which then reacts with an electrophilic formylating agent. chemicalbook.com

The mechanism proceeds in two main stages:

Formation of the Organometallic Reagent: Pentafluorobenzene or a derivative like bromopentafluorobenzene (B106962) is reacted with a strong base or metal. This is typically done by reacting it with magnesium to form the Grignard reagent (pentafluorophenylmagnesium bromide) or with an organolithium reagent (like n-butyllithium) to form pentafluorophenyllithium. chemicalbook.comcommonorganicchemistry.com This step effectively inverts the polarity of the aromatic carbon, turning it from an electrophilic site into a powerful nucleophile.

Nucleophilic Attack: The resulting organometallic species (C₆F₅⁻ M⁺) attacks an electrophilic formylating agent. Common agents include N,N-dimethylformamide (DMF), N-methylformanilide, or orthoformate esters like triethyl orthoformate. chemicalbook.comcommonorganicchemistry.com The reaction with DMF, for example, involves the nucleophilic addition of the pentafluorophenyl anion to the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate to yield the aldehyde.

B. Lewis Acid-Catalyzed Formylation

While challenging, direct electrophilic formylation of the electron-deficient pentafluorobenzene ring can be achieved under forcing conditions using highly reactive electrophiles. The Rieche formylation, which uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), is one such method. wikipedia.orgresearchgate.net

The proposed mechanism involves:

Activation of the Formylating Agent: The Lewis acid coordinates to the dichloromethyl methyl ether, leading to the formation of a highly electrophilic dichloromethyl cation [CHCl₂]⁺ or a related complex.

Electrophilic Aromatic Substitution: This potent electrophile attacks the π-system of the pentafluorobenzene ring. Despite the ring's deactivation, the high reactivity of the electrophile drives the reaction forward to form a sigma complex (a Wheland intermediate).

Aromatization and Hydrolysis: The sigma complex loses a proton to restore aromaticity. Subsequent hydrolysis of the dichloromethyl group furnishes the final aldehyde product. This method has been systematically investigated for both electron-rich and electron-deficient aromatic compounds. researchgate.net

| Formylation Method | Substrate Type | Reagents | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Organometallic Route | Pentafluorobenzene | 1. Mg or n-BuLi 2. DMF or N-Methylformanilide | Nucleophilic attack by C₆F₅⁻ carbanion | chemicalbook.comcommonorganicchemistry.com |

| Rieche Formylation | Electron-deficient arenes | Cl₂CHOCH₃ / TiCl₄ or AlCl₃ | Electrophilic attack by a highly activated [CHCl₂]⁺-Lewis acid complex | researchgate.net |

| Vilsmeier-Haack Reaction | Electron-rich arenes | DMF / POCl₃ | Electrophilic attack by chloroiminium ion (Vilsmeier reagent) | numberanalytics.comorganic-chemistry.org |

Reactivity and Reaction Mechanisms of Pentafluorobenzaldehyde

Nucleophilic Addition Reactions to the Aldehyde Moiety of Pentafluorobenzaldehyde

The aldehyde group in this compound is a highly electrophilic center due to the strong electron-withdrawing nature of the pentafluorophenyl ring. This makes it very susceptible to nucleophilic addition reactions. researchgate.netlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org

A variety of carbon-based nucleophiles, such as organometallic reagents, readily add to the carbonyl group of this compound. For instance, the reaction with pentafluorophenylmagnesium bromide or pentafluorophenyllithium is a method used in its preparation. chemicalbook.com

The Zaitsev-Barbier reaction, promoted by iron pentacarbonyl, facilitates the addition of benzyl (B1604629) bromide to this compound, although it requires the presence of nucleophilic additives like HMPT. researchgate.net This reaction leads to the formation of the corresponding secondary alcohol.

Table 2: Addition of Carbon-Based Nucleophiles to this compound

| Carbon-Based Nucleophile | Reagents/Conditions | Product | Reference |

| Benzyl bromide | Fe(CO)5, HMPT, 110°C | 1-(Pentafluorophenyl)-2-phenylethanol | researchgate.net |

| Pentafluorobenzyl bromide | Fe(CO)5, HMPT, 110°C | 1,2-Bis(pentafluorophenyl)ethanol | researchgate.net |

Nitrogen-based nucleophiles, such as primary and secondary amines, react with this compound to form imines (Schiff bases) and enamines, respectively. brainkart.comlibretexts.org The reaction typically proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org This intermediate then undergoes dehydration to form the final product. brainkart.com Acid catalysis is often employed to facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). brainkart.com

For example, the reaction of this compound with p-chloroaniline, in the presence of diethyl phosphite, leads to the formation of an α-aminophosphonate through an initial imine formation followed by a nucleophilic attack of the phosphite. unizar.es Similarly, reactions with hydroxylamine (B1172632) lead to the formation of oximes.

Table 3: Addition of Nitrogen-Based Nucleophiles to this compound

| Nitrogen-Based Nucleophile | Product Type | Reference |

| p-Chloroaniline | Imine (intermediate) | unizar.es |

| p-Bromoaniline | Imine (intermediate) | unizar.es |

| p-Anisidine | Imine (intermediate) | unizar.es |

| Benzylamine | Imine (intermediate) | unizar.es |

| Hydroxylamine | Oxime | |

| Sodium azide (B81097) | Azide (via SNAr) | nih.gov |

It is important to note that with some nitrogen nucleophiles, such as sodium azide, the reaction can proceed via SNAr on the aromatic ring rather than addition to the aldehyde, especially under conditions that favor aromatic substitution. nih.gov

Addition of Oxygen and Sulfur-Based Nucleophiles to this compound

The reactivity of this compound towards oxygen and sulfur-based nucleophiles is twofold. The primary sites for nucleophilic attack are the carbonyl carbon of the aldehyde and the C-4 (para) position of the pentafluorophenyl ring. The latter often leads to a nucleophilic aromatic substitution (SNAr) of the para-fluorine atom.

With oxygen-based nucleophiles like alcohols and phenols, the reaction can proceed via two pathways. While addition to the carbonyl group to form a hemiacetal is a classical reaction for aldehydes, the highly electron-withdrawing nature of the C₆F₅ ring makes the para-position exceptionally susceptible to attack. For instance, the reaction of PFB with phenols in the presence of a base typically results in the formation of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes through SNAr. core.ac.uk The reaction with 4-methylphenol, for example, exclusively yields the para-substituted product. core.ac.uk Similarly, reactions with alcohols can lead to alkoxy-substituted products, particularly when using precursors like 5-(pentafluorophenyl)-dipyrromethane under basic conditions. surrey.ac.uk

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more potent nucleophiles than their oxygen counterparts and react readily with this compound. The reaction typically follows the SNAr pathway with high regioselectivity for the para-position. This "para-fluoro-thiol reaction" is efficient and proceeds under mild, often base-catalyzed, conditions. unizar.esnih.gov For example, PFB reacts smoothly with various arenethiols in the presence of a base to yield 4-(arylthio)-2,3,5,6-tetrafluorobenzaldehydes in good yields. researchgate.net This high selectivity is attributed to the stabilization of the negatively charged Meisenheimer intermediate, which is most effective when the attack occurs at the para-position relative to the electron-withdrawing aldehyde group. core.ac.uk

While SNAr is dominant, addition to the carbonyl group can occur. The formation of a hemithioacetal intermediate is a plausible step, especially in reactions that ultimately lead to cyclized products. For example, the reaction of PFB with methyl α-mercaptoacetate in the presence of triethylamine (B128534) leads to the formation of 6-substituted-4,5,7-trifluorobenzothiophenes, a process that involves both addition to the aldehyde and subsequent intramolecular cyclization and substitution. researchgate.net

Table 1: Reactions of this compound with O/S Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Methylphenol | Base | 4-(4-methylphenoxy)-2,3,5,6-tetrafluorobenzaldehyde (SNAr) | core.ac.uk |

| Arenethiols | Triethylamine | 4-(Arylthio)-2,3,5,6-tetrafluorobenzaldehydes (SNAr) | researchgate.net |

| Methyl α-mercaptoacetate | Triethylamine | 6-Substituted-4,5,7-trifluorobenzothiophenes (Addition/Cyclization) | researchgate.net |

| Alcohols | Basic conditions | meso-alkoxy-substituted Dipyrromethanes (from PFP-Dipyrromethane) | surrey.ac.uk |

Intramolecular Cyclizations Involving the Aldehyde Functionality

The aldehyde group of this compound or its derivatives can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions often occur after an initial intermolecular reaction sets up a precursor with suitably positioned reactive groups.

A notable example is the reaction of this compound with hydrazine. This reaction initially forms a hydrazone intermediate, which can then undergo an intramolecular nucleophilic aromatic substitution. The hydrazone's terminal nitrogen attacks an ortho-fluorine atom on the ring, leading to cyclization and the formation of 4,5,6,7-tetrafluoro-1H-indazole. sci-hub.se

Another pathway involves the reaction of PFB with compounds containing an active methylene (B1212753) group and a nucleophilic group. For instance, the reaction with rhodanine (B49660) in aqueous ammonium (B1175870) hydroxide, followed by hydrolysis, generates a thiolate-carboxylate dianion. This intermediate undergoes intramolecular cyclization via SNAr at the ortho-position to form 4,5,6,7-tetrafluorobenzo[b]thiophen-2-carboxylic acid. sci-hub.se

Furthermore, tandem reactions involving the aldehyde have been developed. A tandem Prins and Friedel-Crafts cyclization of (4E)-3-benzyl-5-phenylpent-4-en-1-ol with this compound in the presence of a Lewis acid catalyst yields trans-fused hexahydro-1H-benzo[g]isochromene derivatives. researchgate.net In this cascade, the aldehyde first participates in the Prins reaction, and the resulting intermediate undergoes an intramolecular Friedel-Crafts reaction to form the final polycyclic product. researchgate.net

Condensation Reactions of Pentafluorobenzaldehyderesearchgate.netacs.org

Condensation reactions are a cornerstone of the chemistry of this compound, leveraging the electrophilicity of its carbonyl carbon. These reactions provide access to a wide array of complex molecules with a perfluorophenyl moiety.

Schiff Base Formation and Imine Chemistry of this compound

This compound readily reacts with primary amines to form imines, also known as Schiff bases. dergipark.org.trwikipedia.org This condensation reaction typically proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. dergipark.org.tr

The reaction is versatile and has been demonstrated with various aromatic and aliphatic amines. For example, condensation with anilines or benzylamines can be achieved under standard reflux conditions in solvents like toluene (B28343), often using a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards the product. nih.govrsc.org More sustainable, solvent-free mechanochemical methods, involving the manual grinding of the aldehyde and amine at room temperature, have also been successfully employed to synthesize a range of fluorinated imines in high yields. nih.gov

The resulting perfluorinated Schiff bases are valuable intermediates themselves. They can undergo further transformations, such as reduction to form secondary amines or participation in multicomponent reactions like the Kabachnik-Fields reaction to produce α-aminophosphonates. unizar.es The reaction of the Ni(II) complex of a Schiff base derived from glycine (B1666218) with this compound has been used in the asymmetric synthesis of novel fluorinated amino acids. researcher.life

Table 2: Examples of Schiff Base Formation with this compound

| Amine | Method | Product | Reference |

|---|---|---|---|

| Anilines | Mechanochemical grinding | N-(Pentafluorobenzylidene)anilines | nih.gov |

| Chiral Benzylamines | Mechanochemical grinding | Chiral N-(Pentafluorobenzylidene)benzylamines | nih.gov |

| p-Chloroaniline | Reflux in toluene | N-(Pentafluorobenzylidene)-4-chloroaniline | unizar.es |

| Toluidine | Reflux in toluene (Dean-Stark) | N-(Pentafluorobenzylidene)toluidine | rsc.org |

Knoevenagel Condensation with this compound

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. This compound, with its highly electrophilic carbonyl carbon, is an excellent substrate for this reaction.

It reacts with active methylene compounds such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak amine base like piperidine (B6355638) or its salts (e.g., piperidinium (B107235) acetate). nih.gov The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. These condensations are used to synthesize electron-deficient alkenes, which are versatile intermediates in organic synthesis. For example, Knoevenagel condensation is a key step in the synthesis of certain fluorinated BODIPY dyes, where the reaction extends the π-conjugation of the chromophore. encyclopedia.pub

Wittig-Horner Condensation with this compound

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for alkene synthesis. This compound serves as a competent electrophilic partner in these transformations.

In the Wittig reaction, PFB reacts with phosphorus ylides (phosphoranes), which are typically generated by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to give the alkene and a phosphine (B1218219) oxide. Reactions of PFB with stabilized ylides, such as acetylmethylidenetriphenylphosphorane, can even occur under solventless conditions upon heating. researchgate.netresearchgate.net Aqueous conditions have also been developed for Wittig reactions involving PFB, offering a more environmentally benign approach. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding stabilized ylides. This reaction often provides excellent E-selectivity in the formation of the alkene. For instance, the HWE reaction of PFB with ethyl diethylphosphoryl methanesulfonate (B1217627) has been used to synthesize (E)-ethyl 2-(perfluorophenyl)ethenesulfonate. mdpi.com Another approach involves the Rh₂(OAc)₄-catalyzed reaction of PFB with tosylhydrazone salts, which generates a carbene intermediate that couples with another aldehyde molecule to form exclusively trans-alkenes. acs.org

Table 3: Wittig-Type Reactions with this compound

| Reagent Type | Specific Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Stabilized Ylide | Acetylmethylidenetriphenylphosphorane | Solventless, heat | (E)-4-(Pentafluorophenyl)but-3-en-2-one | researchgate.net |

| Wittig Reagents | Triphenylphosphine, Benzyl bromoacetate | Aqueous NaHCO₃ | Benzyl 3-(pentafluorophenyl)acrylate | researchgate.net |

| HWE Reagent | Ethyl diethylphosphoryl methanesulfonate, n-BuLi | THF, -78 °C | (E)-ethyl 2-(perfluorophenyl)ethenesulfonate | mdpi.com |

| Tosylhydrazone Salt | This compound tosylhydrazone | Rh₂(OAc)₄ catalyst | trans-Stilbenes | acs.org |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. tcichemicals.com this compound is an effective aldehyde component in several important MCRs, including the Passerini and Ugi reactions, due to the high electrophilicity of its carbonyl group.

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide. tcichemicals.comresearchgate.net this compound has been used in P-3CRs to synthesize a variety of functional monomers for polymer chemistry. For example, the reaction of PFB with (meth)acrylic acid and various isocyanides yields N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers in a single step, often in water. surrey.ac.ukresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is even more powerful, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com this compound has been successfully employed in Ugi reactions to create complex, highly fluorinated peptidomimetic structures. mdpi.com These reactions demonstrate the utility of PFB in rapidly building molecular complexity and accessing diverse chemical libraries. In some cases, the initial Ugi product can be subjected to a subsequent reaction in the same pot, such as an SN₂ reaction, to further increase molecular diversity. mdpi.com

Cyclization Reactions and Ring-Forming Transformations with this compound

Synthesis of Fluorinated Heterocycles via this compound

This compound serves as a key precursor for a variety of fluorinated heterocycles through cyclocondensation and cycloaddition reactions. researchgate.net These reactions leverage the aldehyde functionality to build the heterocyclic core, incorporating the stable, electron-deficient pentafluorophenyl group into the final structure.

One prominent method involves the tandem SNAr-cyclocondensation strategy. For instance, fluorinated 3-aminobenzofurans have been synthesized by reacting α-hydroxycarbonyl compounds with tetrafluorobenzonitriles, which can be derived from this compound precursors. rsc.org Another approach is the synthesis of benzothiophenes. Castle et al. reported a method starting with the reaction of this compound and rhodanine in aqueous ammonium hydroxide, which, after hydrolysis and intramolecular cyclization, yields 4,5,6,7-tetrafluorobenzothiophene derivatives. ucc.ie

The synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles, can also utilize this compound. The reaction of this compound semicarbazone with lead tetraacetate is one reported method for creating these structures. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions represent another pathway. For example, the reaction of this compound with sarcosine (B1681465) in ortho-dichlorobenzene can produce pyrrolidine-functionalized graphene sheets, demonstrating a form of heterocycle formation on a material surface. researchgate.net

These synthetic strategies highlight the utility of this compound in creating a diverse library of fluorinated heterocyclic compounds, which are of interest in medicinal chemistry and materials science. core.ac.ukresearchgate.net

Table 1: Examples of Fluorinated Heterocycles Synthesized from this compound

| Heterocycle Class | Key Reactants | General Method | Ref. |

| Benzothiophenes | This compound, Rhodanine | Condensation followed by hydrolysis and intramolecular cyclization. | ucc.ie |

| 1,2,4-Oxadiazoles | This compound semicarbazone | Oxidation with lead tetraacetate. | researchgate.net |

| 3-Aminobenzofurans | Perfluorobenzonitriles (derived from PFB), α-Hydroxycarbonyls | Tandem SNAr cyclo-condensation. | rsc.org |

| Pyrrolidines | This compound, Sarcosine | 1,3-Dipolar cycloaddition. | researchgate.net |

Porphyrinoid and Hexaphyrin Synthesis Utilizing this compound

This compound is a cornerstone reagent in the synthesis of meso-aryl substituted porphyrinoids, including porphyrins, corroles, and expanded porphyrins like hexaphyrins. researchgate.netchemicalbook.com The electron-deficient character of this compound makes it an excellent electrophile for acid-catalyzed condensation reactions with pyrroles or their multi-unit precursors like dipyrromethanes and tripyrranes. scispace.com

The synthesis of trans-A₂B₂-porphyrins and trans-A₂B-corroles can be achieved through the condensation of 5-(pentafluorophenyl)-dipyrranes with other aldehydes, or by condensing dipyrromethanes with this compound. researchgate.netscispace.com The choice of acid catalyst, such as trifluoroacetic acid (TFA) or BF₃·OEt₂, is crucial and often optimized for electron-deficient aldehydes like this compound to achieve higher yields. scispace.com

A significant application is in the one-flask synthesis of complex porphyrinoids. For example, a two-step, one-flask reaction of pyrrole (B145914) and this compound can yield tetrakis(pentafluorophenyl)-N-confused porphyrin (C₆F₅–NCP) in 10-12% yield under optimized conditions using trifluoromethanesulfonic acid as the catalyst. nih.govacs.org This streamlined approach provides better access to this unique porphyrinoid compared to earlier multi-step methods that reported yields of less than 0.1%. acs.org

This compound is also instrumental in the synthesis of expanded porphyrins. The acid-catalyzed MacDonald-type condensation of a tripyrrane with this compound is a key method for producing 26π aromatic core-modified hexaphyrins. The nature and concentration of the acid catalyst can influence the final product; for instance, dioxahexaphyrin was isolated using TFA, while dithia- and diselenahexaphyrins were formed with various acid catalysts or even without one. Similarly, the condensation of 16-silatripyrrane with this compound under catalytic conditions, followed by oxidation, leads to the formation of a 31,34-disilahexaphyrinoid, a core-modified hexaphyrin containing two silole units. rsc.org Solvent-free condensation of pyrrole with this compound can also be adjusted to produce cobalt(III) corrole (B1231805) and hexaphyrin. acs.org

Table 2: Synthesis of Porphyrinoids Using this compound

| Porphyrinoid Product | Precursors | Catalyst/Conditions | Yield | Ref. |

| N-Confused Porphyrin (C₆F₅–NCP) | Pyrrole, this compound | Trifluoromethanesulfonic acid, one-flask | 10–12% | nih.govacs.org |

| Core-Modified Hexaphyrins | Tripyrrane, this compound | TFA or PTSA (acid-catalyzed condensation) | Varies | |

| 31,34-disilahexaphyrinoid | 16-silatripyrrane, this compound | Catalytic condensation, DDQ oxidation | Not specified | rsc.org |

| Cobalt(III) Corrole & Hexaphyrin | Pyrrole, this compound, Co(OAc)₂ | Solvent-free condensation | 2.5–4.5% (Hexaphyrin) | acs.org |

| trans-A₂B Corrole | Alkynyl-substituted dipyrrane, this compound | TFA, DDQ oxidation | 10% | scispace.com |

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to valuable synthetic intermediates. The highly fluorinated aromatic ring influences the reactivity of this group.

Oxidation: this compound can be oxidized to pentafluorobenzoic acid. This process can occur upon exposure to air and light, necessitating that the compound be stored in a sealed, dark container to maintain its purity. chemicalbook.com In some reaction contexts, this auto-oxidation can be inadvertently useful; for example, the formation of pentafluorobenzoic acid can catalyze corrole synthesis during reactions with certain aldehydes. jku.at However, specific oxidizing conditions are typically employed for controlled synthesis. Unlike its non-fluorinated analog, this compound does not undergo the Cannizzaro reaction, a disproportionation reaction in which an aldehyde is simultaneously oxidized and reduced in the presence of a strong base. rsc.org Manganese corrole complexes have been used as catalysts for the oxidation of various substrates, and studies involving these catalysts sometimes use this compound as a reactant for synthesizing the corrole ligand itself. nsf.gov

Reduction: The reduction of this compound primarily yields pentafluorobenzyl alcohol. This transformation can be achieved using various reducing agents common in organic synthesis. A notable synthetic route to this compound itself involves the reduction of pentafluorobenzonitrile (B1630612). pg.gda.pl One patented method describes the direct, one-step reduction of pentafluorobenzonitrile to this compound using a nickel-aluminum alloy and formic acid in water, which serves to reduce reaction steps and environmental impact. google.com The aldehyde can also be transformed via reductive coupling. For instance, the Zaitsev-Barbier reaction of this compound with benzyl bromide, promoted by an iron pentacarbonyl system, results in the formation of 1-(perfluorophenyl)-2-phenylethanol. researchgate.net Additionally, the reaction of this compound with phenylhydrazine (B124118) in ethanol (B145695) results in the corresponding hydrazone, PhNHN=CH(C₆F₅), which is a reductive condensation product. rsc.org

Metal-Catalyzed Transformations Involving this compound

This compound is a valuable substrate in a range of transition-metal-catalyzed reactions, where it can act as a reactant, a precursor, or even a source of carbon monoxide (CO).

Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting several transformations of this compound. Heck-type coupling reactions between arene carboxylic acids and alkenes have been reported to proceed in the presence of a Pd(II) catalyst. researchgate.net Isoindolinones can be synthesized through palladium-catalyzed reactions; for example, by the aminocarbonylation-heterocyclization of 2-ethynylbenzamides, where an alkyne is coupled with an amine and CO. nih.gov In some transformations, palladium pincer complexes are used, and their reactivity can be tuned by the electronic properties of the ligands, which can be synthesized from precursors like this compound. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for several key reactions involving this compound. One such reaction is the formation of trans-fluorinated alkenes through the coupling of aldehydes with this compound tosylhydrazone salts. nih.gov This process is catalyzed by Rh₂(OAc)₄ and provides exclusive formation of the trans isomer. nih.gov Furthermore, this compound can serve as a CO surrogate in rhodium-catalyzed carbonylation reactions. For instance, the synthesis of isoindolinones from chiral N-tosylated-2-halobenzylamines can be achieved using a rhodium catalyst, with this compound often providing higher yields compared to other CO sources like formaldehyde. nih.gov

Other Metal-Catalyzed Reactions: Iron-based systems have also been used to promote reactions of this compound. The Zaitsev-Barbier reaction between this compound and benzyl bromide to form 1-(perfluorophenyl)-2-phenylethanol can be promoted by an iron pentacarbonyl [Fe(CO)₅] system in the presence of HMPT. researchgate.net Copper catalysts are used in various aerobic oxidations, such as the synthesis of oxazoles from enamides, and while not directly involving this compound as a substrate in all cases, the principles of copper-catalyzed C-H oxidation are relevant to the broader chemistry of fluorinated aromatics. acs.org

Table 3: Examples of Metal-Catalyzed Transformations of this compound

| Metal Catalyst | Reaction Type | Product(s) | Ref. |

| Pd(II) | Heck-type coupling | Varies (alkene products) | researchgate.net |

| Rh₂(OAc)₄ | Alkene Synthesis | trans-fluorinated alkenes | nih.gov |

| Rh(I) | Carbonylation (CO surrogate) | Isoindolinones | nih.gov |

| Fe(CO)₅ | Zaitsev-Barbier Reaction | 1-(perfluorophenyl)-2-phenylethanol | researchgate.net |

Derivatization and Functionalization of Pentafluorobenzaldehyde for Advanced Applications

Synthesis of Fluorinated Polymers and Macromolecules from Pentafluorobenzaldehyde

The incorporation of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and gas separation properties. This compound is a key monomer in the synthesis of novel fluorinated polymers.

A significant method for creating high-molecular-weight fluorinated aromatic polymers from this compound is through superacid-catalyzed polyhydroxylation. scientificlabs.iesigmaaldrich.comscientificlabs.co.ukcenmed.com This one-pot reaction involves the condensation of this compound with various nonactivated aromatic hydrocarbons. acs.org The process is typically carried out at room temperature using a strong Brønsted superacid, such as trifluoromethanesulfonic acid (CF₃SO₃H, TFSA), sometimes in a mixture with a solvent like methylene (B1212753) chloride. acs.org

The reaction mechanism is a form of Friedel-Crafts-type aromatic electrophilic substitution. researchgate.net The high acidity of the medium is crucial for the successful formation of high-molecular-weight polymers. acs.org NMR analysis of the resulting polymers confirms a linear and highly regular structure. acs.orgresearchgate.net These polymers are generally soluble in common organic solvents, from which flexible and transparent films can be cast. acs.org A key feature of these polymers is the presence of pendent pentafluorophenyl groups, which are available for further functionalization. acs.orgthieme-connect.de

Table 1: Superacid-Catalyzed Polymerization of this compound with Aromatic Hydrocarbons Data derived from research on novel aromatic polymers with pentafluorophenyl pendent groups. acs.org

| Aromatic Comonomer | Polymer Structure | Key Properties |

|---|---|---|

| Biphenyl | Linear, with pendent C₆F₅ groups | Soluble in common organic solvents |

| Diphenyl ether | Linear, with pendent C₆F₅ groups | Forms flexible, transparent films |

| p-Terphenyl | Linear, with pendent C₆F₅ groups | High molecular weight achieved in TFSA |

| 4,4′-Diphenoxybenzophenone | Linear, with pendent C₆F₅ groups | Pendent groups can be functionalized |

Beyond polyhydroxylation, this compound is used to design and synthesize other novel fluorinated polymers with specific functionalities. The strategy often revolves around leveraging the reactivity of the aldehyde group for polymer backbone formation while retaining the pentafluorophenyl moiety as a pendent group. acs.orgthieme-connect.de

One notable example is the synthesis of a fluorine-functionalized triphenylamine-based nanoporous organic polymer, designated ANOP-8. rsc.orgrsc.org This material was synthesized at room temperature from the reaction of N,N,N′,N′-tetraphenylbenzidine and this compound. rsc.orgrsc.org The resulting polymer, ANOP-8, incorporates 14.86% fluorine and possesses a robust C-C structure with a significant surface area, making it effective for applications such as the selective separation of sulfur hexafluoride (SF₆) from nitrogen. rsc.org

The pendent pentafluorophenyl groups on polymers synthesized from this compound are particularly valuable as they can react regioselectively with nucleophiles. acs.org This allows for post-polymerization modification, such as the introduction of sulfonate groups by reacting the polymer with sodium 4-hydroxybenzenesulfonate, thereby creating side-chain-type sulfonated polymers. acs.orgthieme-connect.de

Superacid-Catalyzed Polyhydroxylation Utilizing this compound

Development of Conjugates and Probes Incorporating this compound Derivatives

The electrophilic nature of the pentafluorophenyl ring makes it an excellent scaffold for developing derivatives used as probes and for bioconjugation. The aldehyde function provides a convenient handle for initial synthetic modifications.

Derivatives of this compound are instrumental in creating photoreactive probes for photoaffinity labeling, a technique used to identify and study interactions of biomolecules in their native environment. A common strategy involves converting a stable perfluorobenzyl (PFB) group, derived from this compound, into a photoreactive tetrafluorophenylazide (TFPA) moiety in the final steps of synthesis. nih.govresearchgate.net

The synthesis often begins with a reductive amination reaction involving this compound. nih.gov The resulting PFB-containing intermediate is then subjected to a regioselective azidation reaction, typically using sodium azide (B81097), to yield the final TFPA derivative. nih.gov This method has been successfully used to prepare a variety of photoreactive probes designed to study histone deacetylase (HDAC) inhibitors in live cells and tissues. nih.govresearchgate.net

Upon UV irradiation, the azido (B1232118) group on the TFPA moiety forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into various chemical bonds of a nearby target protein, allowing for its identification and characterization. The functionalized perfluorophenyl azides have been shown to be more efficient at undergoing C-H insertion compared to their non-fluorinated counterparts, suggesting they are an improved class of photolabeling reagents. researchgate.net

This compound is a precursor for various classes of fluorescent dyes and probes. fluorochem.co.uk Fluorinated xanthene dyes, for instance, can be prepared by condensing this compound with two equivalents of a resorcinol, followed by an oxidation step. google.comepo.org These dyes are fluorinated on the aryl ring attached to the xanthene system and can be used as fluorescent probes for complementary members of a specific binding pair. google.com

Another approach involves the synthesis of solvatochromic fluorescent probes. d-nb.info These probes change their fluorescence properties based on the polarity of their environment. An example is the creation of fluorinated cross-conjugated Y-enynes, which starts with the conversion of this compound to β,β-dibromopentafluorostyrene. d-nb.info

Furthermore, this compound can be reacted with other cyclic compounds to generate fluorescent probes. For example, its reaction with 3-ethyl-1,1,2-trimethyl-1H-benz[e]indolium iodide in the presence of piperidine (B6355638) and acetic acid yields a hemicyanine-based fluorescent probe (BIFS) used for the specific detection of biological SO₂ derivatives. researchgate.net

Table 2: Examples of Fluorescent Probes Derived from this compound

| Probe Class | Synthetic Precursors | Application |

|---|---|---|

| Fluorinated Xanthenes | This compound, Resorcinols | Fluorescent labeling |

| Y-Enynes | This compound, Triphenylphosphine, CBr₄ | Solvatochromic probes for monitoring polymerization |

| Hemicyanines (e.g., BIFS) | This compound, 3-ethyl-1,1,2-trimethyl-1H-benz[e]indolium iodide | Detection of biological SO₂ derivatives |

Bioconjugation is the process of linking molecules, at least one of which is a biomolecule. Derivatives of this compound are employed in several bioconjugation strategies.

One strategy utilizes "click chemistry." The synthesis starts with the nucleophilic substitution of the para-fluorine atom of this compound with sodium azide to produce 4-azido-2,3,5,6-tetrafluorobenzaldehyde. The azido group on this derivative can then be efficiently conjugated to biomolecules like proteins and peptides via click chemistry, facilitating the study of protein interactions.

Another method involves Schiff base formation. Fluorinated chitosan (B1678972) derivatives with antibacterial properties have been synthesized by reacting the amino groups of chitosan with this compound in the presence of a reducing agent like sodium borohydride. nih.gov

Nucleophilic aromatic substitution (SₙAr) on pentafluorophenyl-substituted molecules is also a powerful tool. For example, A₃B-porphyrins containing a pentafluorophenyl group can be functionalized by reaction with various amines. researchgate.net The resulting reactive groups (e.g., azido, alkynyl) on the porphyrin can then be used for conjugation to carrier systems like hyperbranched polyglycerol (hPG) for applications in photodynamic therapy. researchgate.net

Finally, derivatives of this compound have been designed for dynamic and reversible bioconjugation. Aldehydes derived from this compound can react with amines on a protein surface to form imine bonds under physiological conditions. rsc.org This reversible conjugation was used to dynamically inhibit the enzyme carbonic anhydrase, with the enzyme's activity being recoverable by displacing the imine bond with another nucleophile. rsc.org

Fluorescent Probe Design from this compound

This compound as a Derivatization Reagent in Analytical Chemistry

This compound (PFB) is a versatile reagent in analytical chemistry, primarily utilized for the derivatization of primary amines. researchgate.netnih.gov This process converts the amines into pentafluorobenzylimines, which are more suitable for analysis by gas chromatography (GC). acs.org The key advantage of using PFB lies in its ability to introduce a polyfluorinated tag, which enhances the volatility and detectability of the analytes, particularly with an electron capture detector (ECD) or mass spectrometry (MS). researchgate.netncsu.edu The high electronegativity of the fluorine atoms makes the resulting derivatives highly responsive to these detection methods, allowing for sensitive and selective quantification. chemimpex.com

This compound is a valuable derivatizing agent for the analysis of primary alkylamines in various complex matrices, including wine and wastewater. researchgate.netnih.govnih.gov The reaction involves the condensation of the aldehyde group of PFB with a primary amine to form a stable imine, also known as a Schiff base. nih.govacs.org This derivatization is crucial for overcoming the challenges associated with the direct analysis of primary amines, which are often polar and non-volatile. researchgate.net

The efficiency of the derivatization reaction is influenced by several factors, including pH, temperature, reaction time, and the concentration of the reagent. nih.govacs.org Optimized procedures have been developed to maximize the yield of the derivatives. For instance, in the analysis of biogenic amines in wine, optimal reaction efficiency was achieved at a pH of 12, a temperature of 24°C, a reaction time of 30 minutes, and a PFB concentration of 10 mg/mL. nih.govacs.org These conditions ensure the complete conversion of the primary amines into their corresponding pentafluorobenzylimines, facilitating their subsequent extraction and analysis. nih.gov

The resulting derivatives are typically extracted from the aqueous sample matrix using liquid-liquid extraction before being analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govacs.org This method offers high sensitivity and selectivity, allowing for the quantification of a wide range of primary amines at low concentrations. nih.gov For example, this approach has been successfully used to determine the concentrations of ten different biogenic alkylamines in Californian wines, with concentrations found to range from 0.048 to 91 mg/L. nih.govacs.org The method demonstrated good recoveries, generally between 81% and 100%, across various fortification levels. nih.govacs.org

The use of PFB for derivatization is not limited to wine analysis. It has also been effectively employed in the determination of primary amines in wastewater, showcasing its versatility as a reagent for environmental analysis. nih.gov

Table 1: Optimized Conditions for Primary Amine Derivatization with this compound in Wine Analysis

| Parameter | Optimal Value |

| pH | 12 |

| Temperature | 24°C |

| Reaction Time | 30 minutes |

| PFB Concentration | 10 mg/mL |

This table summarizes the optimal conditions for the derivatization of primary amines in a simulated wine solution as determined by Ngim et al. (2000). nih.govacs.org

This compound is instrumental in advanced analytical techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for the determination of primary amines in complex matrices like wastewater and sewage sludge. nih.govscimarina.orgscimarina.org This automated method combines derivatization and extraction into a single, efficient step. nih.govscimarina.org

In this procedure, the PFB reagent is introduced into the sample, and the derivatization occurs simultaneously with the extraction of the volatile derivatives onto a solid-phase microextraction fiber in the headspace above the sample. nih.govscimarina.org This on-fiber derivatization simplifies the sample preparation process, reduces the use of solvents, and enhances the sensitivity of the analysis. researchgate.netscimarina.org The polyacrylate (PA) fiber is often chosen for its high efficiency in enriching the resulting pentafluorobenzylimines. nih.gov

Several factors are optimized to maximize the efficiency of the HS-SPME process, including the type of fiber, extraction temperature and time, pH of the sample, and salt concentration. nih.govscimarina.org For the analysis of primary aliphatic amines in wastewater, optimal conditions were found to be a pH of 12, an extraction temperature of 40°C for 15 minutes, and the addition of NaCl to the sample. nih.gov These conditions facilitate the transfer of the derivatized amines from the sample matrix to the headspace and their subsequent adsorption onto the SPME fiber. nih.gov

The coupled GC-MS/MS system provides high selectivity and sensitivity for the detection and quantification of the target amines. nih.govscimarina.org This method has been successfully applied to determine ten primary amines in various types of wastewater, achieving detection limits in the low nanogram-per-liter (ng/L) range. nih.govscimarina.org For instance, while influent industrial wastewater showed primary amine concentrations up to 1500 µg/L, the levels in treated effluent and potable water were significantly lower, in the low µg/L range. nih.gov A similar method was developed for analyzing primary aliphatic amines in sewage sludge, demonstrating the robustness of this approach for different environmental samples. scimarina.org

Table 2: Optimized HS-SPME Conditions for Primary Amine Analysis in Wastewater

| Parameter | Optimal Condition |

| SPME Fiber | 85 µm Polyacrylate (PA) |

| Sample pH | 12 |

| Extraction Temperature | 40°C |

| Extraction Time | 15 minutes |

| Salt Addition | 360 g/L NaCl |

| Agitation | 750 rpm |

This table presents the optimized parameters for the automated HS-SPME-GC-IT-MS/MS method for determining primary amines in wastewater as described by Llop et al. (2010). nih.govscimarina.org

Determination of Primary Amines using this compound

Functionalization for Surface Chemistry and Materials Science

This compound's utility extends to surface chemistry and materials science, where its reactive aldehyde group and stable pentafluorophenyl ring are leveraged for surface modification and the development of advanced materials. chemimpex.com The high electronegativity of the fluorine atoms can impart unique and desirable properties to the final products. chemimpex.com

This compound is frequently used as a chemical derivatization agent to identify and quantify primary amino groups on various surfaces. fu-berlin.deresearchgate.net This technique, often coupled with X-ray Photoelectron Spectroscopy (XPS), is known as Chemical Derivatization XPS (CD-XPS). fu-berlin.de The process involves reacting the surface amino groups with PFB in the gas phase. researchgate.net The fluorine atoms in PFB act as a chemical tag, as fluorine is not typically present on the surfaces being studied. fu-berlin.de The amount of fluorine detected by XPS can then be correlated to the density of primary amino groups on the surface. psu.edu

This method is particularly valuable for characterizing aminated surfaces, which have numerous applications in biotechnology and materials science, such as for the immobilization of biomolecules and improving adhesion between different materials. fu-berlin.de For example, PFB has been used to quantify the surface density of amine groups on plasma-polymerized ethylenediamine (B42938) thin films. psu.edu In these studies, the surface amine density was systematically varied and then measured using both UV-visible spectroscopy and CD-XPS with PFB, showing a good correlation between the methods. psu.edu

The reaction between PFB and surface amino groups to form an imine (C=N) bond is highly specific to primary amines, which allows for their selective quantification even in the presence of other nitrogen-containing functional groups. fu-berlin.dejsac.or.jp Research has shown that the gas-surface reaction between PFB and primary amines can be completed in as little as 10 minutes, with a high reaction yield of around 90%. researchgate.net

The functionalization of materials with this compound is a key strategy in the development of advanced materials with enhanced properties. chemimpex.cominnospk.com The incorporation of the pentafluorophenyl group can improve thermal stability, chemical resistance, and hydrophobicity. innospk.com

One area of application is in the creation of fluorinated polymers. chemimpex.comsigmaaldrich.com this compound can be used as a monomer or a precursor in polymerization reactions. For example, it has been used in the synthesis of novel, high-molecular-weight fluorinated aromatic polymers through superacid-catalyzed polyhydroxylation reactions. sigmaaldrich.com These polymers benefit from the presence of fluorine, which can enhance their chemical resistance and thermal stability. chemimpex.com

In another application, PFB was used to synthesize a fluorine-functionalized nanoporous organic polymer (ANOP-8) at room temperature. nih.gov This material, which incorporates 14.86% fluorine, demonstrated a high surface area and showed significant potential for the selective adsorption of sulfur hexafluoride (SF6), a potent greenhouse gas. nih.gov Molecular simulations indicated the importance of the fluorinated polymer structure in developing adsorbents for toxic gases. nih.gov

Furthermore, PFB has been used to functionalize self-assembling peptides to create coatings with specific properties. frontiersin.org For instance, peptides functionalized with PFB were designed to self-assemble into antifouling coatings on surfaces. frontiersin.org These examples highlight the versatility of this compound as a building block for creating a wide range of advanced materials with tailored functionalities. chemimpex.com

Spectroscopic Characterization Methodologies for Pentafluorobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Pentafluorobenzaldehyde

NMR spectroscopy is a cornerstone for the analysis of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive structural analysis through one-dimensional and two-dimensional experiments.

¹H NMR Spectroscopic Analysis

In the proton (¹H) NMR spectrum of this compound, the most distinct signal is that of the aldehydic proton (-CHO). This proton is significantly deshielded due to the electronegativity of the adjacent oxygen atom and the electron-withdrawing nature of the pentafluorophenyl ring. docbrown.infolibretexts.org Consequently, its resonance appears far downfield, typically in the range of δ 9.5 - 10.5 ppm. libretexts.orgucl.ac.uk For this compound specifically, the aldehyde proton signal is often observed around δ 10.4 ppm. This characteristic downfield shift is a clear diagnostic marker for the aldehyde functional group. docbrown.infomodgraph.co.uk Long-range coupling between the aldehydic proton and the fluorine nuclei on the aromatic ring can also be observed, providing further structural information. researchgate.net

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each carbon atom in a unique electronic environment gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 190 - 200 ppm. libretexts.org

The carbons of the pentafluorophenyl ring resonate in the aromatic region (δ 125 - 150 ppm), but their chemical shifts are significantly influenced by the strong C-F coupling. libretexts.orgoregonstate.edu The carbon atom directly bonded to the aldehyde group (C-1) is observed as a multiplet due to coupling with the ortho-fluorine atoms. The other ring carbons (C-2/6, C-3/5, and C-4) also appear as complex multiplets due to one-bond and multi-bond couplings to the fluorine atoms. The electronegative fluorine atoms cause a general downfield shift for the carbons they are attached to, but the precise chemical shifts are a result of complex electronic effects.

| Carbon Atom | Typical Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| C=O (Aldehyde) | 190 - 200 | Highly deshielded, characteristic of aldehyde carbonyls. libretexts.org |

| C-1 (C-CHO) | ~120 - 130 | Multiplet due to C-F coupling. |

| C-2, C-6 (ortho) | ~135 - 145 | Complex multiplet, strong ¹JCF coupling. |

| C-3, C-5 (meta) | ~135 - 145 | Complex multiplet, strong ¹JCF coupling. |

| C-4 (para) | ~135 - 145 | Complex multiplet, strong ¹JCF coupling. |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated aromatic compounds like this compound due to its high sensitivity and wide chemical shift range. wikipedia.orgalfa-chemistry.com The spectrum of this compound displays three distinct signals corresponding to the fluorine atoms at the ortho, meta, and para positions relative to the aldehyde group.

The chemical shifts are influenced by the electronic effect of the aldehyde substituent. Typically, the signals appear in the following regions (relative to CFCl₃):

Ortho-fluorines (F-2, F-6): These are the most deshielded.

Para-fluorine (F-4): This signal is intermediate.

Meta-fluorines (F-3, F-5): These are the most shielded.

A study of polyfluoroaromatic compounds in DMSO-d6 reported the following substituent shielding parameters for the -CHO group, which are the shifts relative to hexafluorobenzene: Δδ(ortho) = -11.9 ppm, Δδ(meta) = -1.7 ppm, and Δδ(para) = -7.1 ppm. titech.ac.jp

Furthermore, extensive spin-spin coupling is observed between the fluorine nuclei. wikipedia.orgacs.org The coupling constants (J) provide valuable information about the relative positions of the fluorine atoms. Research has determined the signs of the spin-spin coupling constants between the aldehydic proton and the fluorine nuclei, finding them to be negative for four- and six-bond couplings and positive for five-bond couplings. researchgate.net

| Fluorine Position | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (JFF, Hz) |

|---|---|---|

| F-2, F-6 (ortho) | ~ -145 |

³Jortho-meta ≈ 20 Hz

|

| F-4 (para) | ~ -155 | |

| F-3, F-5 (meta) | ~ -163 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex spectra of this compound and its derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu In derivatives of this compound with additional protons, COSY can establish proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning the carbons in the aromatic ring by linking them to their attached protons, if any are present in a derivative.